3-[(2-Iodocyclooctyl)oxy]oxetane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H19IO2 |
|---|---|
Molecular Weight |
310.17 g/mol |
IUPAC Name |
3-(2-iodocyclooctyl)oxyoxetane |
InChI |
InChI=1S/C11H19IO2/c12-10-5-3-1-2-4-6-11(10)14-9-7-13-8-9/h9-11H,1-8H2 |
InChI Key |
BKFXYCOZQHECNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(CC1)OC2COC2)I |
Origin of Product |
United States |
Theoretical and Computational Chemistry of Oxetane Ring Systems and Their Derivatives
Quantum Chemical Calculations of Ring Strain Energy and Stability
The four-membered oxetane (B1205548) ring is characterized by significant ring strain due to the deviation of its bond angles from the ideal tetrahedral geometry. This inherent strain is a critical determinant of the molecule's stability and reactivity. The ring strain energy (RSE) of the parent, unsubstituted oxetane is approximately 106 kJ/mol (25.3 kcal/mol), a value slightly less than that of epoxides (oxiranes) but substantially higher than that of five-membered rings like tetrahydrofuran (B95107) (THF). researchgate.netnist.gov
Quantum chemical calculations, particularly using density functional theory (DFT) and high-level ab initio methods like coupled-cluster theory (e.g., CCSD(T)), are employed to quantify RSE. nih.gov This is typically achieved using homodesmotic or hyper-homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. This approach ensures that the calculated energy difference isolates the strain energy of the cyclic system. nih.govresearchgate.net
Table 1: Comparison of Ring Strain Energies (RSE) in Cyclic Ethers
| Compound | Ring Size | RSE (kcal/mol) | Method of Determination |
|---|---|---|---|
| Oxirane | 3 | ~27 | Experimental/Computational |
| Oxetane | 4 | ~25.3 | Experimental/Computational researchgate.netnist.gov |
| Tetrahydrofuran (THF) | 5 | ~2 | Experimental/Computational |
This table presents representative values to illustrate the high ring strain of the oxetane core compared to less strained cyclic ethers.
Electronic Structure Analysis and Frontier Molecular Orbital Theory Application
The electronic structure of 3-[(2-Iodocyclooctyl)oxy]oxetane governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key framework for understanding this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the region of highest electron density and is typically involved in reactions with electrophiles, while the LUMO represents the most electron-deficient region, susceptible to attack by nucleophiles. wikipedia.org
For this compound, computational analysis would likely identify the HOMO as being localized primarily on the lone pairs of the two oxygen atoms (one in the oxetane ring, one in the ether linkage) and potentially the iodine atom, which also possesses lone pairs. youtube.comresearchgate.net The LUMO, conversely, would be expected to be an antibonding orbital (σ*) associated with the C-O bonds within the strained oxetane ring and the C-I bond. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.org
DFT calculations using functionals like B3LYP are routinely used to compute the energies and visualize the spatial distribution of these orbitals. researchgate.net Analysis of the molecular electrostatic potential (MEP) surface would further complement the FMO analysis by mapping electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions onto the molecule's surface, visually indicating likely sites for electrophilic and nucleophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies for Simple Ethers
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |
|---|---|---|---|---|
| Dimethyl ether | -10.04 | +1.10 | 11.14 | DFT/B3LYP |
| Diethyl ether | -9.61 | +1.25 | 10.86 | DFT/B3LYP |
| Tetrahydrofuran | -9.43 | +1.35 | 10.78 | DFT/B3LYP |
| This compound | Predicted lower than THF | Predicted lower than THF | Predicted smaller than THF | (Hypothetical) |
Note: The values for simple ethers are representative. It is predicted that the presence of iodine and the strained ring in the target molecule would lower both HOMO and LUMO energies and reduce the energy gap, suggesting increased reactivity compared to simple ethers.
Computational Modeling of Reaction Pathways and Transition States
The strained nature of the oxetane ring makes it susceptible to ring-opening reactions, which are a cornerstone of its synthetic utility. researchgate.netbeilstein-journals.org Computational chemistry is instrumental in elucidating the mechanisms of these reactions by mapping the potential energy surface, locating transition states, and calculating activation energies. rsc.orgrsc.org
For this compound, a key reaction to model would be its acid-catalyzed or nucleophilic ring-opening. magtech.com.cn Under acidic conditions, protonation of the oxetane oxygen would be the initial step, followed by nucleophilic attack on one of the adjacent carbons (C2 or C4). Computational modeling using DFT can determine the activation barriers for attack at each carbon. Due to the presence of the bulky 3-substituent, it is expected that nucleophilic attack would preferentially occur at the less sterically hindered carbon atom. magtech.com.cn
Transition state theory combined with computational methods allows for the calculation of reaction rates. By optimizing the geometry of the transition state and performing frequency calculations, chemists can confirm it is a first-order saddle point on the potential energy surface (characterized by a single imaginary frequency) and determine the activation energy (Ea). rsc.org Intrinsic Reaction Coordinate (IRC) calculations can then be used to verify that the identified transition state correctly connects the reactants and products. rsc.org
Table 3: Computationally Predicted Activation Energies for Oxetane Ring-Opening
| Reaction | Nucleophile | Activation Energy (Ea) (kcal/mol) | Computational Method |
|---|---|---|---|
| Oxetane + H⁺ (initiation) | - | Low barrier | B3LYP/6-31G(d,p) rsc.org |
| Oxetane-H⁺ + Oxetane | Oxetane | ~5-10 | B3LYP/6-31G(d,p) rsc.org |
| 2-Phenyloxetane + CN⁻ | CN⁻ | ~15-20 (less substituted C) | DFT Calculations |
This table provides examples from related systems to illustrate how computational methods can quantify the energy barriers for different reaction pathways, highlighting the influence of substitution on regioselectivity.
Molecular Dynamics Simulations for Conformational Landscapes
The conformational flexibility of this compound is dominated by the large cyclooctane (B165968) ring. Unlike smaller rings like cyclohexane, cyclooctane has a complex potential energy surface with multiple low-energy conformers and low barriers to interconversion. The most stable conformers are typically variations of the boat-chair and crown families.
Molecular dynamics (MD) simulations are the ideal computational tool for exploring this conformational landscape. nih.gov By simulating the motion of atoms over time based on a force field, MD can map the accessible conformations and their relative populations. youtube.com An MD simulation would start with an optimized geometry of this compound and then simulate its dynamic behavior, often in a simulated solvent environment, over nanoseconds or longer. nih.gov
The resulting trajectory can be analyzed to identify the most populated conformational states and the pathways for interconversion between them. Principal Component Analysis (PCA) can be applied to the trajectory data to identify the dominant modes of collective atomic motion, revealing the primary ways in which the molecule flexes and changes shape. nih.gov For this compound, these simulations would reveal how the bulky and rigid oxetane-containing substituent influences the conformational equilibrium of the cyclooctane ring and vice-versa.
Table 4: Relative Energies of Key Cyclooctane Conformers
| Conformer | Point Group | Relative Energy (kcal/mol) | Source |
|---|---|---|---|
| Boat-Chair | Cₛ | 0.00 | Computational/Experimental |
| Crown | D₄ | 1.5 - 2.0 | Computational/Experimental |
| Twist-Boat-Chair | C₂ | ~0.5 | Computational |
| Boat-Boat | D₂d | ~2.5 | Computational |
Data adapted from studies on unsubstituted cyclooctane. The presence of the large substituent in the target molecule would alter these relative energies.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods provide a powerful means to predict spectroscopic properties, which is invaluable for structure verification and analysis. DFT calculations are widely used to predict NMR chemical shifts, IR vibrational frequencies, and Raman spectra. researchgate.netresearchgate.net
NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with a DFT functional like B3LYP. nih.gov The magnetic shielding tensors are calculated for each nucleus in the optimized molecular geometry. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. acs.org For this compound, this would allow for the assignment of complex signals, distinguishing between the various carbons of the cyclooctyl ring and predicting the significant downfield shift for the carbon atom bonded to the highly electronegative iodine. researchgate.netdntb.gov.ua
Vibrational Spectra: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. nist.gov These frequencies correspond to the fundamental vibrational modes of the molecule, which are observed in IR and Raman spectroscopy. While raw calculated frequencies are often systematically higher than experimental values, they can be brought into excellent agreement through the use of empirical scaling factors. researchgate.net For the target molecule, these calculations would predict characteristic C-O-C stretching frequencies for the oxetane ring and the ether linkage, as well as vibrations associated with the C-I bond.
Table 5: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Halogenated Ether
| Carbon Atom Position (in BDE-100) | Predicted δ (ppm) (B3LYP/6-311++g**) | Experimental δ (ppm) |
|---|---|---|
| C1 | 155.8 | 156.2 |
| C2 | 113.7 | 114.1 |
| C3 | 134.2 | 134.5 |
| C4 | 116.3 | 116.7 |
| C1' | 154.9 | 155.3 |
Data adapted from a study on 2,2′,4,4′,6-pentabromodiphenyl ether (BDE 100) to demonstrate the high accuracy achievable with modern computational methods. researchgate.net A similar level of accuracy would be expected for this compound.
Synthetic Applications of 3 2 Iodocyclooctyl Oxy Oxetane As a Chemical Building Block
Utilization in the Construction of Advanced Organic Scaffolds
There is no available scientific literature that describes the utilization of 3-[(2-Iodocyclooctyl)oxy]oxetane in the construction of advanced organic scaffolds. Research in oxetane (B1205548) chemistry often focuses on simpler, more readily available building blocks derived from precursors like 3-oxetanone. beilstein-journals.orgchemrxiv.orgrsc.org
Strategies for Late-Stage Functionalization of Complex Molecules
No documented strategies or studies were found that employ this compound for the late-stage functionalization of complex molecules. Late-stage functionalization is a powerful tool in medicinal chemistry for diversifying lead compounds, but there is no evidence to suggest this specific reagent has been used for this purpose. researchgate.netnih.govnih.gov
Stereocontrolled Synthesis of Functionalized Products Using Oxetane Intermediates
There is no information available regarding the use of this compound as an intermediate in stereocontrolled synthesis. Research on stereocontrolled reactions involving oxetanes typically employs different derivatives, and no data tables or detailed findings specific to this compound could be located.
Future Research Directions and Emerging Trends in Oxetane Chemistry
Development of Novel Catalytic Systems for Enhanced Selectivity
The synthesis and functionalization of complex oxetanes demand high levels of selectivity (chemo-, regio-, and stereo-). Future research is heavily focused on creating sophisticated catalytic systems to meet this challenge. The synthesis of a molecule like 3-[(2-Iodocyclooctyl)oxy]oxetane would likely involve steps such as C-O bond formation or functionalization where catalysis is crucial.
Emerging catalytic strategies include:
Transition-Metal Catalysis: Nickel- and Cobalt-based catalysts are at the forefront of exploring new reaction pathways. For instance, Ni(I)-catalyzed C-H coupling of benzamides with oxetanes can generate seven-membered lactones, and cobalt-catalyzed systems enable radical ring-opening reactions, functionalizing the less substituted carbon of the oxetane (B1205548) ring. beilstein-journals.orgresearchgate.net Such methods offer regioselectivity that complements existing strategies. researchgate.net
Photocatalysis: Visible-light photocatalysis has become a powerful tool for accessing reactive intermediates under mild conditions. acs.org Chiral iridium photocatalysts, for example, have enabled the first highly enantioselective Paternò-Büchi reactions for oxetane synthesis. beilstein-journals.org This approach controls stereochemistry through hydrogen bonding between the catalyst and one of the reactants, allowing for energy transfer to the other unbound reactant to proceed with high enantiomeric excess. beilstein-journals.org Furthermore, decatungstate photocatalysis allows for selective C(sp3)-H activation at the 2-position of the oxetane ring, generating α-oxy radicals that can be trapped by olefins to create 2-substituted oxetanes. documentsdelivered.com
Lewis and Brønsted Acid Catalysis: While acid-catalyzed ring-opening is a known reactivity of oxetanes, new research aims to control this process for desymmetrization and selective functionalization. researchgate.netillinois.edu Jacobsen and others have developed systems using chiral hydrogen-bond-donor catalysts that can activate oxetanes and deliver nucleophiles with high enantioselectivity. researchgate.net
The table below summarizes representative examples of modern catalytic systems in oxetane chemistry.
| Catalyst Type | Example Catalyst/System | Application | Selectivity Achieved |
| Transition Metal | Nickel(I) Complex | C-H coupling of benzamides with oxetanes | Regioselective C-H activation and ring-opening |
| Transition Metal | Vitamin B12 (Cobalt) | Radical ring-opening and cross-electrophile coupling | Regioselective functionalization at the less-substituted carbon |
| Photocatalysis | Chiral Iridium Complex | Enantioselective Paternò-Büchi reaction | High enantioselectivity (ee) |
| Photocatalysis | Decatungstate Anion (TBADT) | Selective C-H activation of oxetanes | Chemoselective and regioselective C-H functionalization |
| Organocatalysis | Chiral Hydrogen-Bond-Donor | Enantioselective ring-opening of prochiral oxetanes | High enantioselectivity (ee) |
Exploration of Unprecedented Reaction Pathways and Mechanistic Discoveries
Beyond established methods like Williamson etherification, research is uncovering fundamentally new ways to construct and modify oxetanes. acs.orgmagtech.com.cn These novel pathways provide access to previously unattainable chemical space and often proceed through mechanisms that are subjects of intense study.
Key emerging pathways include:
Radical-Mediated Reactions: The generation of radicals from or adjacent to the oxetane ring is a rapidly growing area. Photoredox catalysis can initiate C-H functionalization of native alcohols, which then add to vinyl sulfonium (B1226848) ions to ultimately form oxetanes in a novel disconnection approach. acs.orgnih.gov Other methods involve the decarboxylative coupling of oxetane-containing carboxylic acids to install the motif onto other molecules. doi.org Furthermore, cobalt catalysis can induce homolytic cleavage of the oxetane C-O bond, generating nucleophilic radicals for Giese-type additions and cross-couplings. researchgate.net
Photochemical Cycloadditions and Cycloreversions: The Paternò-Büchi reaction, a [2+2] photocycloaddition, is a classic route to oxetanes, and modern variations use visible light and photocatalysts to improve control and scope. beilstein-journals.orgresearchgate.net Conversely, the photochemical cleavage (retro-Paternò-Büchi) of oxetanes is being explored as a method for kinetic resolution. By using a chiral photosensitizer, one enantiomer of a racemic oxetane can be selectively decomposed, allowing the other to be isolated with high enantiomeric excess. acs.org
Rearrangements and Cascade Reactions: Researchers are designing elegant cascade reactions that form complex polycyclic systems containing an oxetane ring in a single step. One such example is a photochemical triple cascade that begins with a [2+2] photocycloaddition, followed by a Norrish-type I cleavage and a Paternò-Büchi reaction to yield tricyclic 4:4:4 oxetanes. beilstein-journals.org
Understanding the mechanisms behind these new reactions is critical for their development. nih.gov For instance, three distinct mechanistic pathways—acid-catalyzed, neutral-concerted, and dissociative—have been proposed and computationally studied for the enzyme-mediated formation of the oxetane ring in the natural product paclitaxel. acs.orgresearchgate.net
Integration of Oxetane Synthesis and Transformation with Continuous Flow Chemistry
Continuous flow chemistry is revolutionizing chemical synthesis by providing superior control over reaction parameters, enhancing safety, and enabling the use of highly reactive intermediates that are unmanageable in traditional batch processes. nih.govmdpi.com This technology is particularly well-suited for the challenges of oxetane chemistry.
A landmark achievement in this area is the generation and utilization of 3-oxetanyllithium. nih.govacs.org This highly unstable nucleophile rapidly decomposes via ring-opening in batch conditions. However, using cryogenic "flash-flow" technology, it can be generated from 3-iodooxetane (B1340047) and immediately reacted with a wide range of electrophiles. nih.govacs.org This method opens up a previously inaccessible synthetic route, allowing the oxetane core to act as a nucleophile and providing access to a new realm of 3-substituted oxetanes. nih.gov
The benefits of flow chemistry for oxetane synthesis are highlighted in the comparison below.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Intermediate Handling | Difficult for unstable species like 3-oxetanyllithium, leading to decomposition. nih.gov | Enables generation and immediate use of unstable intermediates with precise residence time control. nih.govacs.org |
| Safety | Handling of exothermic or hazardous reactions at scale is risky. | Superior heat and mass transfer in microreactors mitigate risks. nih.gov |
| Scalability | Scaling up can be non-linear and require significant re-optimization. | Scaling out (running parallel reactors) or running for longer times allows for linear scalability. rsc.org |
| Process Control | Temperature and concentration gradients can lead to side products. | Precise, automated control over temperature, pressure, and stoichiometry leads to higher reproducibility and yields. nih.govmdpi.com |
The integration of flow reactors with in-line purification and analysis is a key trend, paving the way for automated, multi-step syntheses of complex, drug-like molecules containing oxetane scaffolds. nih.gov
Application of Advanced Analytical Techniques for Real-Time Mechanistic Studies
A deep understanding of reaction mechanisms is essential for optimizing existing reactions and discovering new ones. The study of oxetane chemistry is increasingly reliant on a suite of advanced analytical and computational tools to probe transient intermediates and complex energy landscapes.
Real-Time Reaction Monitoring: The coupling of flow reactors with analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) allows for real-time monitoring of reaction progress. beilstein-journals.org This provides invaluable kinetic data and can lead to the detection of short-lived intermediates that would be missed by traditional offline analysis of quenched reaction aliquots. beilstein-journals.org
Spectroscopic Analysis: For photochemical reactions, time-resolved spectroscopic techniques operating on femtosecond and picosecond timescales are used to study the behavior of excited states and radical intermediates. researchgate.netacs.org These experiments, for example, have helped elucidate the divergent cleavage pathways of oxetanes from singlet versus triplet excited states. acs.org
Computational Chemistry: Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable. researchgate.net They are used to model reaction energy profiles, rationalize stereochemical outcomes, and predict the structures of transition states. acs.orgnih.gov For example, kinetic and computational experiments were used to support an SN1 mechanism for the coupling of oxetane sulfonyl fluorides with amines, proceeding through an oxetane carbocation. nih.gov These computational insights guide experimental design and help explain unexpected reactivity. nih.gov
The application of these techniques provides a detailed, molecular-level picture of how oxetane reactions proceed, enabling chemists to rationally design more efficient and selective synthetic methods for complex targets.
Q & A
Q. How can 3-substituted oxetanes like 3-[(2-Iodocyclooctyl)oxy]oxetane be synthesized, and what are key considerations for reaction optimization?
3-Substituted oxetanes are typically synthesized via nucleophilic substitution or ring-opening reactions. For iodocyclooctyl derivatives, a two-step approach is common: (1) functionalization of the cyclooctyl ring (e.g., iodination via electrophilic substitution) and (2) coupling to the oxetane via an alkoxy linkage. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
- Catalysts : Lewis acids (BF₃·Et₂O) or bases (K₂CO₃) stabilize intermediates .
- Temperature control : Reactions often proceed at 0–60°C to avoid ring strain-induced decomposition .
Data Table 1 : Optimization parameters for oxetane synthesis.
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 0–60°C | Higher temps risk ring-opening |
| Solvent Polarity | ε > 15 (DMF, THF) | Enhances nucleophilicity |
| Catalyst Loading | 5–10 mol% | Excess may lead to side products |
Q. What analytical techniques are critical for characterizing the stability of this compound?
Stability assessments require:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., energetic oxetanes decompose at 150–200°C ).
- NMR Spectroscopy : Monitoring C–O bond angles (e.g., 88–91° deviations from tetrahedral geometry indicate ring strain ).
- X-ray Crystallography : Reveals bond lengths (e.g., C–O bonds in oxetane average 1.45–1.50 Å) and puckering angles (<10° for planar rings vs. 8.7° in unsubstituted oxetane) .
Advanced Research Questions
Q. How does the 3-substituted oxetane motif influence metabolic stability in drug candidates?
3-Substituted oxetanes reduce metabolic oxidation by:
- Lowering lipophilicity : LogP reductions of 0.5–1.0 unit compared to cyclohexyl analogs .
- Steric hindrance : The bulky iodocyclooctyl group impedes CYP3A4 binding, slowing oxidative metabolism .
Case Study : A γ-secretase inhibitor with a 3-substituted oxetane showed 3× higher microsomal stability than its 2-substituted isomer due to unfavorable CYP3A4 interactions .
Q. What strategies enable the use of this compound in energetic materials?
Energetic oxetanes are synthesized via conjugate addition to nitroalkenes (e.g., 3-(nitromethylene)oxetane). Key steps:
- Michael Addition : Reacting with nucleophiles (e.g., tetrazoles) under mild conditions (20–40°C, EtOAc solvent) .
- Performance tuning : Nitro groups enhance detonation velocity (Vdet > 8,900 m/s) and pressure (>32 GPa) .
Data Table 2 : Detonation parameters of oxetane-based energetic compounds.
| Compound | Vdet (m/s) | pC–J (GPa) | Sensitivity (IS, J) |
|---|---|---|---|
| 5-Azido Deriv. | 8,986 | 32.7 | >40 (Low) |
| 5-Nitro Deriv. | 9,457 | 39.0 | 25 (Moderate) |
Q. How do stereochemical considerations affect the reactivity of this compound?
- Achirality : 3-Substituted oxetanes avoid stereocenter formation, simplifying synthesis .
- Conformational rigidity : The iodocyclooctyl group restricts rotational freedom, enhancing binding specificity in drug-receptor interactions .
- Ring-opening selectivity : Nucleophiles attack the less hindered oxetane carbon (e.g., iodide displacement in SN2 reactions) .
Q. What methodologies resolve contradictions in oxetane ring-opening vs. stability under physiological conditions?
- pH-dependent studies : Oxetanes remain stable at pH 7.4 but hydrolyze in acidic environments (e.g., lysosomal pH 4.5) .
- Computational modeling : DFT calculations predict activation energies for ring-opening (e.g., ΔG‡ > 25 kcal/mol indicates high stability) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
